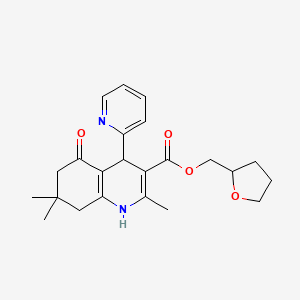

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic core with a 5-oxo group, methyl substituents at positions 2,7,7, and a pyridin-2-yl moiety at position 4. The tetrahydrofuran-2-ylmethyl ester at position 3 distinguishes it from analogs with simpler alkyl or aryl esters. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

oxolan-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-14-19(22(27)29-13-15-7-6-10-28-15)21(16-8-4-5-9-24-16)20-17(25-14)11-23(2,3)12-18(20)26/h4-5,8-9,15,21,25H,6-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVXRONDAJVAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Key Observations :

Ester Groups : The tetrahydrofuran-2-ylmethyl ester in the target compound introduces a cyclic ether moiety, likely enhancing polarity and solubility in aprotic solvents compared to methyl, ethyl, or cyclopentyl esters .

Position 4 Substituents : The pyridin-2-yl group in the target compound may facilitate hydrogen bonding or metal coordination, contrasting with the phenyl (in ) or substituted phenyl (in ) groups, which rely on hydrophobic or π-π interactions.

Physicochemical and Structural Insights

- Solubility : The tetrahydrofuran-2-ylmethyl ester’s oxygen atom may improve aqueous solubility relative to ethyl or cyclopentyl esters, though less than hydrophilic esters (e.g., polyethylene glycol derivatives).

- Crystal Packing : For the ethyl ester analog (), crystallographic data (space group $ P\overline{1} $, $ Z = 2 $) reveal intermolecular hydrogen bonds between the ester carbonyl and NH groups, stabilizing the lattice. The target compound’s pyridin-2-yl group could introduce additional hydrogen-bonding motifs if crystallized .

- Conformational Flexibility: The hexahydroquinoline core adopts puckered conformations influenced by substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.